Dide-O-methylsimmondsin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-[2,3,4-trihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c15-2-1-5-7(3-6(17)10(19)9(5)18)23-14-13(22)12(21)11(20)8(4-16)24-14/h1,6-14,16-22H,3-4H2/b5-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQYIJOEUFLPMV-KTAJNNJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(/C(=C\C#N)/C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135074-86-1 | |
| Record name | Dide-O-methylsimmondsin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Phytochemical Investigations and Isolation Methodologies for Dide O Methylsimmondsin
Botanical Origin and Geographic Distribution of Simmondsia chinensis (Jojoba)
Simmondsia chinensis, commonly known as jojoba, is a perennial, evergreen, and dioecious woody shrub. cabidigitallibrary.org It is the sole species in the family Simmondsiaceae. wikipedia.org The plant is native to the Sonoran Desert, which encompasses parts of northwestern Mexico, southern California, and southern Arizona. cabidigitallibrary.orgprota4u.org It is believed to have originated near the Pacific coast in the Baja California peninsula. prota4u.org
The natural habitat of jojoba extends across an area of approximately 260,000 square kilometers, between latitudes 25° and 31° North and longitudes 109° and 117° West. wikipedia.org In its native environment, it can be found at altitudes ranging from sea level to about 1500 meters. prota4u.orgfeedipedia.org Jojoba thrives in coarse, sandy, or gravelly soils with good drainage and can tolerate a wide pH range from 5.4 to 8.9. cabidigitallibrary.org The plant is well-adapted to arid and semi-arid conditions, withstanding long periods of drought and high temperatures up to 50°C. cabidigitallibrary.orgfeedipedia.org
The discovery of the similarity between jojoba oil and sperm whale oil in 1933, followed by the ban on sperm whale oil imports in the United States in 1969, spurred the cultivation of jojoba outside its native range. prota4u.org Since the 1980s, commercial production has expanded to various regions, including South and Central America, southern Africa, Australia, and the Middle East. prota4u.org Today, jojoba is cultivated in countries such as Argentina, the USA, Israel, Australia, Peru, Mexico, and Egypt for its valuable liquid wax. cabidigitallibrary.orgresearchgate.net
Table 1: Geographic Distribution and Habitat of Simmondsia chinensis
| Attribute | Description |
|---|---|
| Native Range | Sonoran Desert (Northwestern Mexico, Southern California, Southern Arizona) cabidigitallibrary.orgprota4u.org |
| Cultivation Regions | South and Central America, Southern Africa, Australia, Middle East, Argentina, Israel, Peru, Egypt cabidigitallibrary.orgprota4u.orgresearchgate.net |
| Altitude | Sea level to 1500 meters prota4u.orgfeedipedia.org |
| Soil Type | Coarse, sandy, or gravelly soils with good drainage cabidigitallibrary.org |
| Soil pH | 5.4 to 8.9 cabidigitallibrary.org |
| Temperature Range | Can tolerate from -1°C to 55°C (mature plants) prota4u.org |
| Annual Rainfall | 250 mm to 400 mm in native habitat; 300-750 mm in cultivated areas prota4u.org |
Advanced Extraction Techniques for Simmondsin-Type Glycosides
The extraction of simmondsin-type glycosides, including Dide-O-methylsimmondsin, from jojoba meal (the residue left after oil extraction) is a critical step for both their isolation and the detoxification of the meal for potential use as animal feed. usda.gov Various methods have been explored to efficiently extract these compounds.
Conventional solvent extraction methods have been widely used. Water has been identified as a particularly effective solvent for extracting simmondsin (B162361) and its derivatives. researchgate.netijhalal.org Studies have shown that repeated extraction with water at 90°C for 1.5 hours can remove approximately all simmondsin and residual oil from ground jojoba seeds. researchgate.netscialert.net Other solvents like methanol (B129727) and ethanol (B145695) have also been utilized, often in combination with water. ijhalal.orgscialert.net For instance, a mixture of isopropanol (B130326) and water (7:3 ratio) was found to be optimal for the extraction of simmondsin. scialert.net
More advanced techniques have been developed to improve extraction efficiency and reduce processing time. Microwave-assisted extraction (MAE) has emerged as a promising method. researchgate.net A study optimizing MAE found that using a microwave power of 500 W for 15 minutes with pure water as the solvent resulted in a maximum simmondsin yield of 23.4%. researchgate.net This technique offers a significant reduction in extraction time compared to conventional methods.
Another approach involves physical treatments to enhance extraction. Ultrasound-assisted extraction, using an ultrasound generator at 20 kHz, has been shown to reduce the concentration of simmondsin and its ferulates. ekb.eg Additionally, reducing the particle size of the jojoba meal through micronization to 0.125 mm before water extraction with agitation for 24 hours led to the complete disappearance of simmondsin compounds as observed by thin-layer chromatography (TLC). ekb.eg
Table 2: Comparison of Extraction Techniques for Simmondsin-Type Glycosides
| Extraction Method | Solvent(s) | Key Parameters | Outcome |
|---|---|---|---|
| Hot Water Extraction | Water | 90°C, 1.5 hours | Near-complete removal of simmondsin and oil researchgate.netscialert.net |
| Solvent Extraction | Isopropanol-water (7:3) | - | Optimal for simmondsin extraction scialert.net |
| Microwave-Assisted Extraction (MAE) | Water | 500 W, 15 min | 23.4% simmondsin yield researchgate.net |
| Ultrasound-Assisted Extraction | Water | 20 kHz frequency | Reduction in simmondsin concentration ekb.eg |
| Micronization + Water Extraction | Water | 0.125 mm particle size, 24 hr agitation | Complete removal of simmondsin compounds ekb.eg |
Chromatographic and Spectroscopic Purification Protocols for this compound
Following extraction, the purification and isolation of specific simmondsin-type glycosides like this compound rely on chromatographic and spectroscopic techniques. While literature specifically detailing the isolation of this compound is limited, the general protocols for separating simmondsin analogues provide a framework.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the quantification and purification of simmondsins. researchgate.netscialert.net Reversed-phase HPLC, using a C18 column, is commonly employed. scialert.net A typical mobile phase consists of a water-methanol mixture, for example, in an 80:20 (v/v) ratio, with a flow rate of around 0.75 mL/min. scialert.net Detection is often carried out using a UV detector at a wavelength of 217 nm. researchgate.net
For preparative scale isolation, column chromatography is a crucial step. Silica gel is a common stationary phase. conicet.gov.ar A two-step preparative column chromatographic procedure following a continuous extraction with acetone (B3395972) has been used to isolate highly purified simmondsin. researchgate.net
Thin-Layer Chromatography (TLC) is also utilized for the separation and preliminary identification of simmondsin derivatives. ekb.eg For instance, TLC plates (Silica gel 60 F254) developed with a chloroform-methanol (80/20) solvent system can separate different simmondsin compounds. researchgate.net
Spectroscopic methods are essential for the structural elucidation and identification of the purified compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed structural information. researchgate.netconicet.gov.ar Two-dimensional NMR techniques have been instrumental in elucidating the structure of major simmondsin analogues. researchgate.net Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is used for the identification and characterization of these compounds based on their mass-to-charge ratio. wiley.com For example, this compound has been identified in metabolomic analyses using UPLC-QToF-MS/MS. wiley.com
Table 3: Chromatographic and Spectroscopic Methods for Simmondsin Analysis
| Technique | Application | Typical Parameters/Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification and Purification | Column: Reversed-phase C18; Mobile Phase: Water-Methanol (80:20); Detection: UV at 217 nm researchgate.netscialert.net |
| Column Chromatography | Preparative Isolation | Stationary Phase: Silica gel conicet.gov.ar |
| Thin-Layer Chromatography (TLC) | Separation and Identification | Stationary Phase: Silica gel 60 F254; Mobile Phase: Chloroform-Methanol (80:20) researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | 1H and 13C NMR, 2D-NMR researchgate.netconicet.gov.ar |
| Mass Spectrometry (MS) | Identification and Characterization | LC-MS, UPLC-QToF-MS/MS for identifying compounds like this compound wiley.com |
Comprehensive Structural Characterization and Analog Analysis of Dide O Methylsimmondsin
Elucidation of the Dide-O-methylsimmondsin Molecular Architecture
This compound is a naturally occurring cyanogenic glycoside derived from jojoba (Simmondsia chinensis) seeds. biosynth.com Its molecular structure is characterized by a central cyclohexylidene ring system to which a glucose molecule and a nitrile group are attached. The systematic name for this compound is (2E)-2-[2,3,4-trihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile. uni.lu
The molecular formula of this compound is C14H21NO9. biosynth.comuni.luebi.ac.uk This composition gives it a monoisotopic mass of 347.12163 Da and an average molecular weight of approximately 347.32 g/mol . biosynth.comebi.ac.uk The core structure consists of a cyclohexylidene ring, which is a six-membered carbon ring containing a double bond. This ring is highly substituted with hydroxyl (-OH) groups, contributing to the compound's polarity.
A key feature of this compound is the presence of a β-D-glucosyl moiety attached to the cyclohexylidene ring via an O-glycosidic bond. This glucose unit itself possesses multiple hydroxyl groups, further enhancing the hydrophilic nature of the molecule. The nitrile group (-C≡N) is part of an acetonitrile (B52724) substituent on the cyclohexylidene ring, a feature that is characteristic of cyanogenic glycosides. uni.lu
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H21NO9 | biosynth.comuni.luebi.ac.uk |
| Monoisotopic Mass | 347.12163 Da | ebi.ac.uk |
| Average Mass | 347.320 g/mol | ebi.ac.uk |
| Systematic Name | (2E)-2-[2,3,4-trihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile | uni.lu |
| InChI | InChI=1S/C14H21NO9/c15-2-1-5-7(3-6(17)10(19)9(5)18)23-14-13(22)12(21)11(20)8(4-16)24-14/h1,6-14,16-22H,3-4H2/b5-1- | uni.lu |
| InChIKey | MRQYIJOEUFLPMV-KTAJNNJTSA-N | uni.lu |
| SMILES | C1C(C(C(/C(=C\C#N)/C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O | uni.lu |
| CAS Number | 135074-86-1 | biosynth.com |
Identification and Characterization of Structural Isomers and Related Simmondsin (B162361) Glycosides
This compound is part of a larger family of related glycosides found in jojoba seeds. researchgate.net These compounds share a common structural framework but differ in the methylation pattern of the hydroxyl groups on the cyclohexyl ring. The primary related compounds are simmondsin and de-O-methylsimmondsin. biosynth.comuni.lu
Simmondsin , the parent compound, has two methoxy (B1213986) (-OCH3) groups on the cyclohexyl ring. biosynth.comrsc.org Its molecular formula is C16H25NO9. biosynth.comDe-O-methylsimmondsin is an intermediate with one methoxy group, having the molecular formula C15H23NO9. uni.lu this compound, lacking any methoxy groups, represents the fully demethylated analog. biosynth.com
The structural differences between these compounds have a significant impact on their physicochemical properties. The presence of methoxy groups in simmondsin and de-O-methylsimmondsin makes them slightly less polar than the fully hydroxylated this compound. These variations can be exploited for their separation and identification using techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). researchgate.net
In addition to these direct demethylated analogs, other related compounds, such as simmondsin ferulates, have also been identified in jojoba meal. researchgate.netacs.org These are derivatives where a ferulic acid moiety is attached to the simmondsin structure. The presence and relative abundance of these various simmondsin glycosides can vary depending on the jojoba cultivar and the processing methods used for the meal. researchgate.net
Table 2: Comparison of this compound and its Related Glycosides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound | Source |
| This compound | C14H21NO9 | 347.32 | - | biosynth.comebi.ac.uk |
| De-O-methylsimmondsin | C15H23NO9 | 361.34 | One methoxy group on the cyclohexyl ring | uni.lu |
| Simmondsin | C16H25NO9 | 375.37 | Two methoxy groups on the cyclohexyl ring | biosynth.com |
Conformational Analysis and Stereochemical Considerations
The cyclohexylidene ring can, in principle, adopt different conformations, such as chair and boat forms. However, the bulky substituents, including the glucose moiety, and the presence of the exocyclic double bond, impose significant steric constraints that favor a particular conformation. The principles of conformational analysis suggest that the substituents will arrange themselves to minimize steric hindrance. nobelprize.org
The glycosidic bond connecting the glucose unit to the aglycone (the non-sugar part) also has a specific stereochemistry, typically being a β-linkage in naturally occurring glycosides like simmondsin. rsc.org This β-configuration places the aglycone in an equatorial position relative to the glucose ring, which is generally the more stable arrangement.
The relative orientation of the various substituents can be investigated using advanced NMR techniques, such as 2D NMR, which can provide information about the through-space proximity of different atoms. rsc.org Computational modeling can also be employed to predict the most stable conformations by calculating the potential energy associated with different spatial arrangements of the atoms. mdpi.com The study of rotamers, or conformational isomers arising from rotation around single bonds, is also relevant, particularly for the side chains. wikipedia.org
The precise stereochemistry of this compound, like that of simmondsin, is a critical factor in its biological interactions. The specific three-dimensional arrangement of its functional groups is what allows it to be recognized by and interact with biological macromolecules.
Biosynthetic Pathways and Metabolic Engineering of Dide O Methylsimmondsin
Proposed Biosynthetic Routes for Simmondsin (B162361) Derivatives in Plants
Dide-O-methylsimmondsin is a derivative of simmondsin, a nitrile glucoside found in the jojoba plant (Simmondsia chinensis). scispace.comresearchgate.net The biosynthesis of these compounds is believed to follow the general pathway established for other nitrile glycosides, which are derived from amino acid precursors. nih.govumm.ac.id While the complete pathway for simmondsin and its derivatives has not been fully elucidated, a proposed route can be inferred from studies on related compounds like cyanogenic glycosides. umm.ac.idresearchgate.net
The biosynthesis is thought to commence with an amino acid precursor. umm.ac.idresearchgate.net This precursor undergoes N-hydroxylation followed by decarboxylation to form an aldoxime intermediate. biorxiv.org This conversion is typically catalyzed by multifunctional cytochrome P450 enzymes. nih.govbiorxiv.orgwiley.com The aldoxime is then converted to an unstable α-hydroxynitrile (or cyanohydrin). umm.ac.idwiley.com In the final step, this intermediate is stabilized through glycosylation by a UDP-glucosyltransferase (UGT), which attaches a glucose moiety to form the core glucoside structure. researchgate.netwiley.com
For simmondsin derivatives, further modifications such as methylation, demethylation, and feruloylation occur. This compound, specifically, is a demethylated form of simmondsin. scispace.com This suggests the action of demethylase enzymes on the simmondsin molecule or its immediate precursors. The entire process, from the initial amino acid to the final modified glucoside, is likely organized into a metabolic channel or metabolon, where intermediates are passed directly from one enzyme to the next, enhancing efficiency and preventing the release of potentially toxic intermediates. wiley.com
A proposed biosynthetic pathway for nitrile glycosides, adapted from related compound pathways.
Enzymatic Mechanisms and Gene Expression Involved in this compound Formation
The specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized. However, based on the proposed pathway and transcriptome analyses of S. chinensis, several enzyme families are implicated.
Key Enzyme Families:
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the initial steps of converting the amino acid precursor to the aldoxime and then to the cyanohydrin intermediate. nih.govbiorxiv.org Studies on other nitrile glycosides have identified enzymes from the CYP79 and CYP71 families as key players. nih.govumm.ac.id
UDP-Glycosyltransferases (UGTs): A UGT is responsible for the glucosylation of the unstable cyanohydrin, a critical step for stabilizing the molecule. researchgate.netwiley.com
Methyltransferases and Demethylases: The variation in methylation patterns among simmondsin derivatives, such as the relationship between simmondsin and this compound, points to the activity of methyltransferase and demethylase enzymes.
Nitrilases: While not directly part of the core biosynthetic pathway to the glucoside, nitrilase enzymes are involved in the broader metabolism of nitrile compounds in plants, often in degradation or detoxification pathways. wikipedia.orgnih.gov
Transcriptome analysis of developing jojoba seeds has revealed the expression of numerous genes potentially involved in secondary metabolite biosynthesis. mdpi.comresearchgate.net Studies have identified hundreds of unigenes related to the biosynthesis, transport, and catabolism of secondary metabolites. researchgate.net Furthermore, analyses of gene expression in jojoba have identified a large number of differentially expressed transcription factors, such as those from the MYB, ERF, and NAC families, which are known to regulate secondary metabolic pathways in plants. mdpi.comnih.gov For instance, time-course transcriptomic analysis during cold acclimation in jojoba showed that flavonol biosynthesis and jasmonate signaling pathways, which share precursors with other secondary metabolites, were significantly affected. nih.gov This highlights a complex regulatory network that could also control the production of simmondsin derivatives.
Table 1: Research Findings on Gene Expression in Simmondsia chinensis
| Research Focus | Key Findings | Implication for this compound Biosynthesis | Citations |
|---|---|---|---|
| Transcriptome of Developing Seeds | Identified 446 unigenes associated with secondary metabolite biosynthesis, transport, and catabolism. | Suggests a robust genetic framework is in place for producing complex compounds like simmondsin derivatives during seed development. | researchgate.net |
| Lipid & Secondary Metabolism | EggNOG annotation showed 1.07% of annotated unigenes were related to lipid transport and metabolism, with key enzymes for various pathways represented. | While focused on lipids, this demonstrates the capacity for complex biosynthetic activities in seeds where simmondsins are also found. | mdpi.com |
| NAC Transcription Factors | Identified 57 NAC transcription factor genes, with several highly expressed in seeds and potentially regulating seed development and secondary metabolism. | Transcription factors like these likely regulate the expression of the specific biosynthetic genes for simmondsin derivatives. | mdpi.com |
| Sex-Specific Gene Expression | Found 16,923 differentially expressed genes between male and female flowers, including many transcription factors (MYB, ERF, bHLH families) involved in development. | Indicates that the regulation of secondary metabolism, potentially including simmondsin production, is complex and may be linked to developmental processes. | nih.gov |
Metabolic Flux Analysis and Precursor Incorporation Studies
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the flow of metabolites through a metabolic network. researchgate.netchalmers.se It is particularly useful for understanding how carbon and energy are partitioned between primary and secondary metabolism. researchgate.net Despite its potential, specific MFA studies on the biosynthesis of this compound or other simmondsin derivatives in jojoba have not been reported in the literature. The complexity of plant metabolism, including subcellular compartmentation, presents significant challenges for MFA studies. wiley.comresearchgate.net
A hypothetical MFA study to investigate this compound biosynthesis would involve the following steps:
Isotopic Labeling: Jojoba plant tissues or cell cultures would be fed a stable isotope-labeled precursor, such as ¹³C-labeled glucose or a labeled amino acid. researchgate.net
Metabolite Extraction and Analysis: After a period of incubation, metabolites, including this compound and its proposed precursors, would be extracted. The incorporation and distribution of the ¹³C label within these molecules would be measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Modeling: A stoichiometric model of the relevant metabolic network would be constructed. The experimental labeling data would then be used to calculate the flux, or rate, of each reaction in the network, revealing the primary routes of carbon flow towards the target compound. wiley.comrjlbpcs.com
Precursor incorporation studies, a related and often simpler technique, could also provide critical insights. By feeding jojoba tissues with radioactively or isotopically labeled candidate precursors (e.g., different amino acids, aldoximes), researchers could determine the primary building blocks of the simmondsin backbone. For example, studies in Lotus japonicus used radioisotopes to demonstrate that specific nitrile glucosides were derived from the amino acid L-isoleucine, while others came from L-valine. nih.gov A similar approach could confirm the precursor of the cyclohexylnitrile core of simmondsins and trace the subsequent modification steps leading to this compound.
Biotechnological Approaches for Enhanced this compound Production
Several biotechnological strategies could be employed to increase the production of this compound, either in the native jojoba plant or in heterologous systems.
Metabolic Engineering in Microbial Hosts: A promising approach is the transfer of the relevant biosynthetic genes into a microbial host like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). chalmers.senih.gov Researchers have successfully engineered S. cerevisiae to produce jojoba-like wax esters by expressing genes from various plant and bacterial sources. chalmers.senih.govresearchgate.net A similar strategy could be applied for this compound production, provided the complete set of biosynthetic genes is identified. This would involve expressing the necessary cytochrome P450s, UGTs, and demethylases in a host organism optimized for precursor supply. nih.gov
In Vitro Plant Cell Culture: Jojoba callus and cell suspension cultures offer a controlled environment for producing secondary metabolites. doaj.orgresearchgate.netbajas.edu.iq Studies have shown that callus can be induced from various jojoba explants, such as apical shoots, on media supplemented with plant growth regulators like NAA and TDZ. doaj.orgbajas.edu.iq The production of specific compounds in these cultures can be enhanced by optimizing culture conditions, including nutrient media, and by applying elicitors (substances that trigger a defense response and stimulate secondary metabolism). bajas.edu.iq GC-MS analysis of jojoba callus has confirmed the production of a wide range of secondary metabolites. researchgate.netbajas.edu.iq
Genetic Improvement of Jojoba: Traditional breeding and modern genetic techniques can be used to develop jojoba cultivars with higher yields of specific compounds. researchgate.net The identification of genes and transcription factors that regulate the biosynthetic pathway (as discussed in section 4.2) allows for the development of molecular markers for marker-assisted selection. Furthermore, genetic engineering of the jojoba plant itself, for instance by overexpressing a rate-limiting enzyme or down-regulating a competing pathway, could enhance the accumulation of this compound. researchgate.netoup.com
Table 2: Potential Biotechnological Strategies for this compound Production
| Strategy | Description | Key Research Findings/Potential | Citations |
|---|---|---|---|
| Metabolic Engineering | Transferring biosynthetic genes into a microbial host (e.g., yeast) to produce the compound. | S. cerevisiae has been successfully engineered to produce high amounts of jojoba-like wax esters by expressing heterologous enzymes. | chalmers.senih.govresearchgate.net |
| In Vitro Culture | Growing jojoba cells or tissues in a controlled lab environment to produce secondary metabolites. | Jojoba callus cultures have been established and shown to produce a variety of secondary compounds. Production can be optimized with growth regulators and elicitors. | doaj.orgresearchgate.netbajas.edu.iq |
| Genetic Improvement | Using breeding or genetic modification to enhance compound synthesis in the jojoba plant. | Overexpression of transcription factors (e.g., ScMYB12) has been shown to increase the production of other secondary metabolites (flavonols) in jojoba. | oup.com |
Compound Index
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Simmondsin |
| Simmondsin 2'-ferulate |
| L-Isoleucine |
| L-Valine |
| Glucose |
| ¹³C-labeled glucose |
| Flavonols |
| Jasmonates |
| Ethylene diol |
| Sitosterol |
| Vaccenic acid |
| Ethyl ester methyl mannose |
| Cyanogenic glycosides |
| α-hydroxynitrile (Cyanohydrin) |
Investigation of Biological Activities and Underlying Molecular Mechanisms of Dide O Methylsimmondsin
Modulation of Appetite Regulation Pathways: A Research Focus on Dide-O-methylsimmondsin
This compound, a derivative of simmondsin (B162361) found in jojoba seeds, has garnered attention for its potential role as an anorectic agent, suggesting it may interact with the intricate pathways governing appetite. nih.gov Research into the broader family of simmondsin compounds indicates a significant mechanism of action involving the cholecystokinin (B1591339) (CCK) pathway. nih.gov CCK is a peptide hormone responsible for stimulating the digestion of fat and protein and is known to act as a hunger suppressant. nih.govmedchemexpress.com
Studies on simmondsin suggest that its appetite-reducing effects are at least partially dependent on CCK-A receptors. nih.gov The administration of simmondsin in rats led to a dose-dependent decrease in food intake, an effect that was counteracted by the CCK-A receptor antagonist, devazepide. nih.gov This suggests that simmondsin may either directly or indirectly stimulate these receptors to induce a feeling of satiety. nih.gov While direct studies on this compound are limited, the established role of the CCK pathway in the anorectic effects of its parent compounds provides a strong foundation for future investigation into its specific interactions with this and other appetite-regulating systems, such as those involving leptin and ghrelin. nih.govresearchgate.net
Exploration of this compound in Metabolic Pathways and Homeostasis
The potential of this compound to influence appetite suggests a downstream impact on metabolic pathways and the maintenance of metabolic homeostasis. While direct research on the metabolic effects of this compound is not yet available, studies on related compounds and pathways offer valuable insights. For instance, the regulation of glucose and lipid metabolism is intrinsically linked to appetite and energy balance. nih.govyoutube.comyoutube.com
Cellular Signaling and Receptor Interaction Studies for this compound
The biological activities of this compound are fundamentally mediated by its interactions with cellular receptors and the subsequent activation of signaling pathways. longdom.orgwikipedia.orgyoutube.com Based on the known mechanisms of the parent compound simmondsin, the cholecystokinin receptors (CCK-AR and CCK-BR) are primary candidates for interaction. nih.govresearchgate.net These G-protein coupled receptors are crucial in mediating the physiological responses to CCK, including satiety. nih.gov
While simmondsin's effect is linked to CCK receptors, it has been shown that it does not directly cause the contraction of the guinea-pig gallbladder, suggesting an indirect mode of action or the involvement of other signaling molecules. mdpi.com The structural modifications in this compound, specifically the methylation of the hydroxyl groups, may alter its binding affinity and selectivity for various receptors. longdom.org Detailed receptor binding assays and cellular signaling studies are necessary to determine the specific molecular targets of this compound. doi.orgnih.govnih.govyoutube.com Such studies would clarify whether it acts as an agonist or antagonist at specific receptors and map the downstream signaling cascades it modulates.
Comparative Analysis of Biological Activities Among Simmondsin Derivatives
The biological activity of simmondsin derivatives is highly dependent on their chemical structure. Comparative studies have revealed that specific functional groups are essential for their anorectic properties. For instance, research has shown that both the methoxy (B1213986) groups and the cyanide group of simmondsin are required for its food intake-reducing effect. nih.gov
Several naturally occurring and synthetic derivatives of simmondsin have been tested for their anorexic properties. The findings are summarized in the table below:
| Compound | Anorectic Activity | Reference |
| Simmondsin | Active | nih.govnih.gov |
| Simmondsin 2'-trans-ferulate | Active (less than simmondsin on an equimolar basis) | nih.govnih.gov |
| 4-demethylsimmondsin | Inactive | nih.govnih.gov |
| 4,5-didemethylsimmondsin | Inactive | nih.govnih.gov |
| Hydroxymethoxyphenylacetonitrile | Inactive | nih.govnih.gov |
| Simmondsinamide | Inactive | nih.govnih.gov |
This comparative analysis underscores the importance of the structural integrity of the simmondsin molecule for its biological function. While data specifically on this compound is not available in these comparative studies, its structural similarity to active compounds suggests it may possess anorectic properties. Future research should include this compound in such comparative analyses to determine its relative potency and efficacy.
Structure Activity Relationship Sar Studies of Dide O Methylsimmondsin and Its Analogs
Methodological Frameworks for Dide-O-methylsimmondsin SAR Analysis
The analysis of structure-activity relationships for this compound and its parent compound, simmondsin (B162361), relies on a multidisciplinary methodological framework. A primary step involves the isolation and purification of a series of naturally occurring analogs from jojoba meal. researchgate.net Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for separating these structurally similar compounds. scialert.netresearchgate.net Quantitative analysis via HPLC allows for the precise measurement of each analog in various extracts. scialert.net
Once isolated, the exact molecular structure of each analog is confirmed using spectroscopic methods, with two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy being particularly crucial for elucidating the complex structures of these glycosides. researchgate.netacs.org The biological activity of each purified analog is then assessed, typically through in vivo animal studies that measure food intake and changes in body weight. researchgate.net
A key component of the SAR framework is the use of Quantitative Structure-Activity Relationship (QSAR) modeling. tandfonline.comturkjps.org QSAR provides a computational approach to correlate the physicochemical properties and structural features of the analogs with their observed biological activity. tandfonline.comturkjps.org This can involve 2D-QSAR, which considers parameters like hydrophilicity and hydrogen counts, or 3D-QSAR, which evaluates the impact of steric and electrostatic fields. turkjps.org Such models are invaluable for predicting the activity of yet-to-be-synthesized derivatives and for understanding the key molecular interactions responsible for the biological effect. tandfonline.com
Identification of Pharmacophoric Features and Key Structural Determinants for Activity
SAR studies have successfully identified the critical molecular features, or pharmacophore, responsible for the anorectic activity observed in the simmondsin family of compounds. The primary finding is that the two methoxy (B1213986) groups (-OCH₃) on the cyclohexyl (aglycone) portion of the molecule are essential for activity. scispace.comresearchgate.net
Conversely, modifications to the glucose moiety are, to an extent, tolerated. For instance, simmondsin 2'-ferulate, where a ferulic acid group is attached to the 2' position of the sugar, retains significant anorectic activity. researchgate.netekb.eg This suggests that while the core aglycone structure is rigid in its requirements, the glycosidic portion of the molecule can be altered, offering a potential site for modification to fine-tune properties. Other synthetic analogs, such as simmondsinamide, have been found to be inactive, further refining the understanding of required structural motifs. scispace.com The nitrile group (-C≡N) is another key feature, known in medicinal chemistry to act as a versatile pharmacophore, often participating in hydrogen bonding or dipole interactions. nih.gov
| Compound | Key Structural Features | Reported Anorectic Activity |
|---|---|---|
| Simmondsin | Two methoxy groups on cyclohexyl ring; cyanomethylene group; glucose moiety. researchgate.net | Active. nih.govffhdj.com |
| This compound | Lacks both methoxy groups on the cyclohexyl ring. ebi.ac.uk | Inactive. scispace.comekb.eg |
| Simmondsin 2'-ferulate | Ferulic acid ester at the 2' position of the glucose moiety. ekb.eg | Active. researchgate.netekb.eg |
| Simmondsinamide | Synthetic analog with modified cyanomethylene group. | Inactive. scispace.com |
Computational Chemistry and In Silico Modeling for this compound Analog Design
Computational chemistry offers powerful tools for the rational design of novel this compound analogs, even though specific in silico studies on this exact compound are not widely published. uni.lu The principles of pharmacophore modeling and virtual screening are directly applicable. nih.gov A ligand-based pharmacophore model can be generated using the known structures of active compounds like simmondsin and inactive ones like this compound. dergipark.org.tr Such a model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic groups) required for activity and can be used to screen large virtual libraries of compounds to identify new potential leads. nih.govdergipark.org.tr
Furthermore, structure-based design could be employed. nih.gov Since simmondsin's effects are thought to be mediated through the cholecystokinin (B1591339) (CCK) pathway, molecular docking simulations could be used to model how simmondsin and its analogs interact with CCK receptors. ffhdj.comacs.org This would help visualize the binding mode and explain why features like the methoxy groups are critical for binding affinity.
Predictive 3D-QSAR models can also be constructed to guide the design of new derivatives. nih.gov By building a statistical model that correlates the 3D structural properties of a series of analogs with their biological activity, researchers can predict the potency of novel designs before undertaking their chemical synthesis, saving significant time and resources. tandfonline.com These computational approaches are integral to modern lead optimization and can accelerate the discovery of analogs with improved activity profiles. nih.gov
Synthesis and Biological Evaluation of this compound Derivatives for SAR Profiling
The generation of new derivatives for SAR profiling involves targeted chemical synthesis. Research has explored the partial and exhaustive methylation and acetylation of simmondsin and its demethylated analogs to create a library of related compounds for testing. aaic.org The synthesis of the core aglycone component of simmondsin has also been reported, opening pathways to more complex, non-natural derivatives. wgtn.ac.nz These synthetic strategies allow chemists to systematically probe the importance of each part of the molecule by making specific structural changes.
The biological evaluation of these synthetic and natural analogs is primarily conducted using in vivo models, with rats being the most common test subjects. researchgate.net The key endpoint measured is the effect on food intake, which is a direct assessment of the compound's anorectic activity. nih.gov In these studies, animals are typically fed a diet supplemented with a specific concentration of the test compound, and their food consumption, meal patterns (meal size, frequency), and body weight are carefully monitored over time. nih.govnih.gov
| Compound/Analog | Biological Evaluation Model | Observed Effect on Food Intake |
|---|---|---|
| Simmondsin | Rats (oral administration) | Dose-dependent reduction in food intake. nih.govnih.gov |
| This compound (Didemethyl simmondsin) | Rats | No significant anorectic/toxic properties observed. scispace.comekb.eg |
| Demethyl simmondsin | Rats | No significant toxic properties observed. ekb.eg |
| Simmondsin 2'-ferulate | Rats | Active, possesses approximately two-thirds the activity of simmondsin. ekb.eg |
Synthetic and Semi Synthetic Strategies for Dide O Methylsimmondsin Research
Total Synthesis Approaches to Dide-O-methylsimmondsin and Related Glycosides
The total synthesis of complex natural products like this compound and its parent compound, simmondsin (B162361), represents a significant challenge in organic chemistry. These efforts are not only aimed at confirming the proposed structures but also at providing access to larger quantities of these compounds for biological evaluation.
A key challenge in the total synthesis of these glycosides lies in the stereocontrolled construction of the densely functionalized cyclohexane (B81311) core and the subsequent glycosylation. Early work in this area focused on the synthesis of simmondsin itself. One notable approach involved a multi-step sequence to construct the substituted cyclohexane ring, followed by the introduction of the glucose moiety. capes.gov.br A critical step in many synthetic routes is the formation of the glycosidic bond, which can be achieved using various methods, such as the use of glycosyl donors activated by a promoter.
The total synthesis of this compound, which lacks the two methyl groups present in simmondsin, would follow a similar strategic outline. The synthesis would necessitate the use of a cyclohexane precursor that is appropriately de-methylated or a synthetic route that avoids the introduction of these methyl groups altogether. The stereochemistry of the multiple chiral centers on the cyclohexane ring must be carefully controlled throughout the synthesis to yield the correct isomer.
Table 1: Key Synthetic Challenges in the Total Synthesis of this compound
| Synthetic Challenge | Description | Potential Strategies |
| Stereocontrolled Cyclohexane Synthesis | Construction of the cyclohexane ring with the correct relative and absolute stereochemistry of the hydroxyl and cyanomethylene groups. | Asymmetric catalysis, chiral pool synthesis, diastereoselective reactions. |
| Glycosylation | Formation of the β-D-glycosidic linkage between the aglycone and the glucose unit. | Use of activated glycosyl donors (e.g., glycosyl halides, thioglycosides) and promoters. |
| Protecting Group Strategy | Judicious use of protecting groups to mask reactive functional groups during the synthesis and their subsequent removal. | Orthogonal protecting group schemes. |
| Cyanomethylene Group Introduction | Installation of the cyanomethylene substituent on the cyclohexane core. | Nucleophilic addition of a cyanide equivalent to a suitable electrophile. |
Semi-Synthetic Modifications of Natural Simmondsins to Yield this compound Analogs
Semi-synthesis, which involves the chemical modification of a readily available natural product, offers a more direct route to analogs like this compound. fiveable.medoubtnut.com This approach leverages the complex molecular architecture already present in the natural starting material, significantly reducing the number of synthetic steps required. The primary starting material for these modifications is typically simmondsin, which can be extracted from jojoba seeds. google.combiosynth.com
The conversion of simmondsin to this compound would require the selective demethylation of the two methoxy (B1213986) groups on the cyclohexane ring. This is a non-trivial transformation, as it requires reagents that can cleave the methyl ethers without affecting other sensitive functional groups in the molecule, such as the glycosidic bond and the nitrile group.
Researchers have explored various demethylation methods in other contexts, and these could potentially be adapted for the synthesis of this compound. For instance, reagents like boron tribromide (BBr₃) are known to be effective for cleaving aryl methyl ethers, but their reactivity with other functional groups would need to be carefully considered.
Beyond demethylation, semi-synthesis can also be used to create a wider range of this compound analogs. nih.gov For example, the hydroxyl groups on the glucose moiety could be selectively acylated or alkylated to explore structure-activity relationships. Similarly, the nitrile group could potentially be transformed into other functional groups, such as amides or carboxylic acids, to probe its role in biological activity. researchgate.net
Table 2: Potential Semi-Synthetic Modifications of Simmondsin
| Modification | Target Analog | Potential Reagents and Conditions |
| Demethylation | This compound | Boron tribromide (BBr₃), other Lewis acids. |
| Acylation | Acylated this compound analogs | Acid chlorides or anhydrides in the presence of a base. |
| Alkylation | Alkylated this compound analogs | Alkyl halides in the presence of a base. |
| Nitrile Hydrolysis | Carboxylic acid or amide analogs | Acidic or basic hydrolysis. |
Enzymatic and Biocatalytic Synthesis of this compound Scaffolds
Enzymatic and biocatalytic methods are emerging as powerful tools for the synthesis of complex molecules like this compound. dokumen.pub These approaches offer several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and the potential for more environmentally friendly processes.
One potential application of enzymes in the synthesis of this compound scaffolds is in the selective modification of the simmondsin molecule. For instance, specific enzymes could be used to catalyze the demethylation of simmondsin to produce this compound. This would require the identification or engineering of an enzyme with the desired regioselectivity.
Another approach involves the use of glycosyltransferases to construct the glycosidic bond. researchgate.net These enzymes are responsible for the formation of glycosidic linkages in nature and can be highly specific for both the donor and acceptor substrates. By using a chemically synthesized aglycone of this compound and a suitable sugar donor, a glycosyltransferase could be used to form the desired β-D-glycosidic bond with high stereoselectivity.
Furthermore, enzymes could be employed to create a variety of analogs of this compound. For example, lipases could be used to selectively acylate the hydroxyl groups of the glucose moiety, while nitrile hydratases could potentially convert the nitrile group to an amide.
Table 3: Potential Enzymatic Reactions for this compound Synthesis
| Enzyme Class | Potential Application | Example Reaction |
| O-demethylases | Demethylation of simmondsin | Simmondsin → this compound |
| Glycosyltransferases | Glycosylation of the aglycone | This compound aglycone + UDP-glucose → this compound |
| Lipases | Selective acylation | This compound + acyl donor → Acylated this compound |
| Nitrile hydratases | Nitrile modification | This compound → this compound amide |
Synthetic Biology Platforms for Rational Design and Production of this compound
Synthetic biology offers a promising avenue for the rational design and production of this compound and its analogs. nih.govnih.gov This field combines principles from biology, engineering, and computer science to design and construct new biological parts, devices, and systems.
One of the key goals of synthetic biology in this context is to engineer microorganisms, such as bacteria or yeast, to produce this compound. This would involve identifying the biosynthetic pathway for simmondsin in the jojoba plant and then transferring the genes encoding the enzymes of this pathway into a suitable microbial host.
The rational design of the biosynthetic pathway would be crucial for optimizing the production of this compound. nih.gov This could involve modifying the enzymes to improve their activity or specificity, as well as engineering the metabolism of the host organism to increase the supply of precursors. For example, if the native biosynthetic pathway in jojoba produces simmondsin, the gene responsible for the methylation steps could be knocked out or replaced to favor the production of this compound.
Furthermore, synthetic biology platforms could be used to generate a diverse library of this compound analogs. By introducing mutations into the biosynthetic genes or by incorporating enzymes from other organisms, it may be possible to create novel derivatives with improved properties. This approach would allow for a high-throughput screening of a wide range of compounds, accelerating the discovery of new bioactive molecules.
Table 4: Key Steps in the Development of a Synthetic Biology Platform for this compound Production
| Step | Description | Key Technologies |
| Pathway Elucidation | Identification of the genes and enzymes involved in the biosynthesis of simmondsin in the jojoba plant. | Genomics, transcriptomics, proteomics, metabolomics. |
| Gene Synthesis and Assembly | Synthesis of the biosynthetic genes and their assembly into a functional pathway in a microbial host. | DNA synthesis, gene cloning, metabolic engineering. |
| Host Engineering | Optimization of the microbial host to improve the production of this compound. | CRISPR/Cas9, metabolic modeling. |
| Fermentation and Downstream Processing | Cultivation of the engineered microorganism and purification of the produced this compound. | Bioreactors, chromatography. |
Advanced Analytical Techniques for Dide O Methylsimmondsin Quantification and Characterization
High-Resolution Chromatographic Methodologies (HPLC, CE) for Dide-O-methylsimmondsin Analysis
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) stand out as powerful techniques for the separation and quantification of this compound and related compounds from complex matrices like jojoba seed meal.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of simmondsin (B162361) derivatives. researchgate.netijhalal.org Reverse-phase HPLC (RP-HPLC), often utilizing a C18 column, is a common method for quantifying simmondsin. researchgate.netijhalal.org In one method, the methanolic extract of simmondsin is passed through a micro-pore filter and analyzed using a reverse-phase C18 column with a water-methanol mobile phase. ijhalal.org The detection is typically carried out using a UV detector. researchgate.netijhalal.org For instance, a quantitative analysis of simmondsin was achieved by HPLC using adenosine (B11128) as an internal standard, with detection at 217 nm. researchgate.net The development of a single HPLC system for the simultaneous determination of multiple compounds, including lignans, tocopherols, phytosterols, and squalene, in a single run remains a challenge. semanticscholar.org However, HPLC has proven to be a reliable and effective tool for determining these functional compounds in samples like sesame oil. semanticscholar.org
Capillary Electrophoresis (CE) offers high resolving power, short analysis times, and low operational costs for the analysis of simmondsin derivatives. researchgate.net This technique is particularly valuable for separating compounds in extremely small volume samples with high efficiency. nih.gov CE has demonstrated significant potential for analyzing substances within biological matrices and for profiling physiologically important metabolites. researchgate.net The coupling of CE with mass spectrometry (CE-MS) further enhances its capabilities, providing molecular weight information for compound identification. nih.gov CE can detect and quantify various hemoglobin variants, including HbF, HbA, HbA2, HbS, HbC, D-Punjab, O-Arab, E, and Lepore, with a detection limit of about 1% of total hemoglobin. mdpi.com
Table 1: Comparison of HPLC and CE for this compound Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in this compound Research
NMR and MS are indispensable tools for the structural elucidation and confirmation of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. nanoqam.calibretexts.org Both 1H and 13C NMR are used to identify the characteristic signals of the compound. researchgate.net For instance, the 1H NMR spectrum of a simmondsin mixture shows a characteristic profile, and the presence of methoxy (B1213986) groups at positions C-4 and C-5 can be confirmed by signals around δ 3.42-3.49 ppm. conicet.gov.ar The purity of simmondsin and its derivatives can also be established by NMR, with purities higher than 95% being reported. conicet.gov.ar
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of this compound. msu.edu When coupled with a separation technique like HPLC or CE, it provides a powerful method for identifying compounds in a mixture. nih.govnih.gov The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For this compound (C14H21NO9), the predicted monoisotopic mass is 347.12164 Da. uni.luebi.ac.uk The fragmentation pattern can help in elucidating the structure of the molecule. msu.edu
Table 2: Role of NMR and MS in this compound Characterization
UV-Vis Spectrophotometric Applications for Simmondsin Derivative Quantitation
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of total simmondsins and their derivatives in materials like jojoba seeds and press cakes. conicet.gov.arresearchgate.net This method relies on the principle that these compounds absorb light in the ultraviolet-visible region of the electromagnetic spectrum.
A common approach involves measuring the absorbance at two different wavelengths. Simmondsins and their ferulate derivatives absorb at around 220 nm, while only the ferulates absorb at a higher wavelength, typically around 323 nm. conicet.gov.ar By measuring the absorbance at both wavelengths, the concentration of simmondsins can be determined by subtracting the contribution of the ferulates from the total absorbance at 220 nm. conicet.gov.arresearchgate.net This method has been successfully used to quantify simmondsins in defatted jojoba samples, with reported average values of 11.54 g of simmondsins per 100 g of dry, defatted seed sample. conicet.gov.arresearchgate.net
Development of Integrated Multi-Omics Approaches for this compound Profiling
The integration of multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive, systems-level understanding of the biological pathways involving this compound. nih.govmdpi.com These multi-omics approaches can reveal complex molecular interactions and regulatory networks. biorxiv.orguic.edu
For instance, combining metabolomics data (which includes the profiling of this compound) with transcriptomics can elucidate the genes and enzymes involved in its biosynthesis and metabolism. nih.gov Proteomics can identify the proteins that are affected by or interact with this compound. mdpi.com The use of integrative analysis can help in constructing molecular interaction networks and identifying key biological pathways. nih.gov Such integrated approaches are crucial for understanding the complete biological picture, from the genetic blueprint to the final metabolic output. nih.gov
Table 3: Potential Applications of Multi-Omics in this compound Research
Ecological and Agronomic Research on Dide O Methylsimmondsin in Simmondsia Chinensis
Role of Dide-O-methylsimmondsin in Plant Defense Mechanisms and Herbivore Deterrence
While direct studies on the specific role of this compound in herbivore deterrence are limited, the broader class of simmondsin (B162361) compounds to which it belongs is recognized for its anti-nutritional properties. Simmondsin and its derivatives are known to cause a reduction in food intake in animals. ffhdj.comresearchgate.net This anorectic effect suggests a primary role for these compounds in the defense of Simmondsia chinensis against herbivores. By reducing the appetite of foraging animals, these compounds can limit the extent of herbivory, thus protecting the plant's resources.
The mechanism of action is believed to be related to the activation of the cholecystokinin (B1591339) (CCK) neuropeptide, which is involved in satiety. ffhdj.com The presence of these compounds in the seeds and foliage makes them unpalatable and potentially toxic to a range of herbivores, from insects to larger mammals. Research on jojoba oil and its constituents has also indicated antifeedant activity against insects like the desert locust (Schistocerca gregaria). who.int While this research focused on the oil fraction, it is plausible that simmondsin derivatives present in other plant tissues contribute to a broad-spectrum defense against various herbivores. The evergreen nature of jojoba leaves makes them a potential food source in arid environments, and the presence of compounds like this compound is likely a key adaptation for survival in such ecosystems. usda.gov
Genetic and Environmental Factors Influencing this compound Accumulation
The concentration of this compound, also referred to as didemethyl simmondsin, in Simmondsia chinensis is significantly influenced by both the plant's genetic makeup and the environmental conditions in which it grows.
Genetic Factors: Research has shown that different genotypes of jojoba exhibit significant variations in the total concentrations and relative amounts of simmondsin and its derivatives, including this compound. This genetic variability is a critical factor for plant breeding programs aiming to select for specific chemical profiles. The selection of superior genotypes is a key aspect of jojoba improvement, targeting desirable traits such as seed size, flowering time, and oil content, which can also be linked to the concentration of secondary metabolites.
Environmental Factors: Environmental conditions also play a crucial role in the accumulation of these compounds. Studies comparing jojoba genotypes grown in different locations with varying climatic conditions have found that the levels of simmondsins can be significantly affected. For instance, plants grown in one location may have universally lower concentrations of these compounds in their seeds compared to the same genotypes grown elsewhere.
Agronomic Practices and Cultivar Development Impacting this compound Content
Agronomic practices and the development of specific cultivars can have a significant impact on the chemical composition of Simmondsia chinensis, including the content of this compound.
Cultivar Development: The development of jojoba cultivars has primarily focused on optimizing traits for commercial wax ester production, such as high yield and oil quality. However, the selection of elite genotypes also inadvertently influences the concentration of other chemical constituents, including simmondsin and its derivatives. mdpi.com Breeding programs that screen for specific chemical profiles could be utilized to develop cultivars with either high or low levels of this compound, depending on the desired application. For example, cultivars with higher concentrations might be desirable for their enhanced pest resistance, while those with lower levels could be more suitable if the defatted meal is intended for animal feed. The existence of a wide range of jojoba accessions with varying oil and simmondsin content provides a valuable genetic resource for such breeding efforts.
Interactions of this compound with the Plant Microbiome and Ecosystem
The interactions between this compound and the microbial communities associated with Simmondsia chinensis, as well as its broader ecological role, are areas that require further investigation. However, based on the known functions of plant secondary metabolites, several potential interactions can be inferred.
Plant Microbiome: Plant secondary metabolites are known to play a crucial role in shaping the composition and function of the plant microbiome. agrifoodscience.comnih.govnih.gov These compounds can act as signaling molecules, attractants, or deterrents to various microorganisms in the rhizosphere (the soil region around the roots) and phyllosphere (the leaf surface). It is plausible that this compound, as a component of the plant's chemical arsenal, could influence the assembly of microbial communities that are beneficial or detrimental to the plant. For example, it might inhibit the growth of pathogenic fungi or bacteria, or selectively promote the proliferation of microbes that enhance nutrient uptake or stress tolerance. The antifungal properties of simmondsin and its derivatives against certain plant pathogens have been reported, suggesting a role in mediating microbial interactions. nih.gov
Future Research Trajectories and Interdisciplinary Perspectives for Dide O Methylsimmondsin
Integration of Artificial Intelligence and Machine Learning in Dide-O-methylsimmondsin Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize natural product drug discovery, offering powerful tools to overcome traditional bottlenecks in the research and development pipeline. nih.gov For a compound like this compound, AI and ML can accelerate various stages, from initial screening to lead optimization.
AI algorithms can rapidly screen vast virtual libraries of natural products to identify compounds with desired structural features or predicted biological activities. nih.gov Machine learning models, trained on large datasets of chemical structures and their known biological effects, can predict the potential therapeutic properties of this compound, such as its binding affinity to specific protein targets, pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential side effects. acs.orgmdpi.com This predictive power allows researchers to prioritize compounds for further experimental validation, saving considerable time and resources. helmholtz-hips.de
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Target Identification | Deep Learning, Network Pharmacology | Prediction of potential protein targets and mechanisms of action for this compound. acs.orgijrti.org |
| Bioactivity Prediction | Support Vector Machines (SVM), Random Forest (RF) | Forecasting the therapeutic activities and potential toxicities of the compound. ijrti.org |
| Virtual Screening | Molecular Docking, Virtual Screening (VS) | Efficiently screening large compound libraries to identify molecules that interact with specific biological targets. nih.gov |
| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Early-stage assessment of the drug-like properties of this compound and its derivatives. mdpi.com |
| De Novo Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Creation of novel molecular structures inspired by this compound with optimized properties. ijrti.org |
Exploration of Novel Biological Targets and Mechanistic Insights for this compound
Identifying the specific molecular targets of a natural compound is crucial for understanding its mechanism of action and developing it into a therapeutic agent. frontiersin.org For this compound, computational approaches offer a rapid and cost-effective alternative to traditional experimental screening for target identification. researchgate.netcambridge.org
In silico methods such as inverse molecular docking can be employed to screen the structure of this compound against a vast database of known protein structures. researchgate.net This process can identify potential protein targets by predicting the binding affinity and mode of interaction, providing hypotheses for subsequent experimental validation. nih.gov Furthermore, understanding the associations between potential protein targets and disease pathways can reveal the natural ligands involved, which can then be used to design analogous therapeutic molecules. nih.gov
Systems biology and network pharmacology provide a holistic view of the compound's effects on biological systems. nih.gov By integrating data from genomics, proteomics, and metabolomics, these approaches can construct interaction networks to visualize how this compound might modulate multiple targets and pathways simultaneously. mdpi.com This is particularly valuable for complex diseases where targeting a single protein may be insufficient. frontiersin.org Elucidating these complex interactions is essential for a comprehensive understanding of the compound's therapeutic potential and possible off-target effects.
| Sequence-Structure Correlation | Identifying protein targets by analyzing the functional roles of proteins involved in pathogenesis. nih.gov | Highlighting potential targets within specific disease pathways that this compound may modulate. |
Application of Advanced Bioinformatic Tools for Simmondsin (B162361) Metabolome Analysis
The jojoba plant produces a complex mixture of simmondsin compounds, and understanding this "simmondsin metabolome" is key to isolating and characterizing specific molecules like this compound. Advanced bioinformatic tools are indispensable for processing and interpreting the large datasets generated from modern analytical techniques. nih.govnih.gov
High-resolution analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS), are highly sensitive and accurate for profiling the metabolites in plant extracts. acs.orgnih.gov The resulting data, which consists of mass-to-charge ratios and retention times, requires sophisticated bioinformatic software for pre-processing, feature detection, and alignment. nih.gov
A typical bioinformatics workflow involves several stages, from raw data processing to statistical analysis and pathway mapping. nih.govpreprints.org Tools for multivariate statistical analysis, such as Principal Component Analysis (PCA), can identify patterns and variations in the simmondsin content across different plant tissues or extraction conditions. nih.gov Molecular networking is a powerful bioinformatic approach that visualizes the chemical space of the metabolome, clustering structurally related molecules. This technique has been successfully used to analyze jojoba extracts, leading to the identification of 104 different metabolites, including 22 cyanogenic glycosides like simmondsins. acs.org
Table 3: Bioinformatic Workflow for Simmondsin Metabolome Analysis
| Stage | Bioinformatic Tool/Technique | Purpose |
|---|---|---|
| Data Acquisition | Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) | To generate high-resolution mass spectral data of metabolites in jojoba extracts. acs.orgnih.gov |
| Data Pre-processing | Various R packages and specialized software | To perform noise reduction, peak picking, and alignment of raw spectral data. nih.gov |
| Metabolite Identification | Database Searching (e.g., METLIN, KEGG), Molecular Networking | To annotate spectral features by matching them against known compounds and to visualize chemical similarity. acs.orgpreprints.org |
| Statistical Analysis | Principal Component Analysis (PCA), Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) | To identify significant differences in metabolite profiles between sample groups. nih.gov |
| Pathway Analysis | MetaboAnalyst, KEGG Mapper | To map identified simmondsins and related compounds to known metabolic pathways. |
Sustainable Production Strategies and Biorefinery Concepts for Jojoba Bioactive Compounds
The commercial viability and environmental impact of producing this compound and other jojoba-derived compounds depend on the development of sustainable and economically efficient production strategies. A biorefinery approach, which aims to utilize all components of the raw material to produce a range of value-added products, is a promising model for the jojoba industry. researchgate.netlongdom.org
The primary product of the jojoba plant is its oil, a liquid wax ester widely used in cosmetics. nih.gov The byproduct of oil extraction is jojoba meal, which is rich in protein (25-30%) but also contains simmondsins that limit its use as animal feed. usda.gov A key aspect of a jojoba biorefinery is the detoxification of this meal. ijhalal.orgcerealsgrains.org Processes to remove or reduce simmondsin content can yield a high-quality protein isolate suitable for food or feed applications, while the simmondsin-rich extract can serve as a starting material for the purification of specific compounds like this compound. usda.govijhalal.org
Green chemistry principles, such as the use of enzymatic catalysts instead of harsh chemical solvents, can make the extraction and modification processes more environmentally friendly. ucm.esresearchgate.net For example, enzymatic transesterification has been used to produce jojobyl alcohols, which have shown potential antiviral activity. nih.govucm.es Such integrated processes not only maximize the value derived from the jojoba seed but also minimize waste, aligning with the goals of a circular economy. researchgate.net
Table 4: Jojoba Biorefinery Products and Strategies
| Jojoba Component | Processing Strategy | Potential Value-Added Product(s) |
|---|---|---|
| Jojoba Seed | Cold Pressing / Solvent Extraction | Jojoba Oil (for cosmetics, lubricants). nih.gov |
| Jojoba Meal (Post-extraction) | Detoxification (e.g., water or isopropanol (B130326) extraction) | Detoxified Protein Meal (for animal feed, food additives). ijhalal.orgcerealsgrains.org |
| Jojoba Meal (Post-extraction) | Extraction and Purification | Simmondsin-rich fraction for isolation of bioactive compounds (e.g., this compound). usda.gov |
| Jojoba Oil | Enzymatic Transesterification | Biodiesel, Jojobyl Alcohols (with potential pharmaceutical applications). longdom.orgucm.es |
| Jojoba Leaves | Extraction | Flavonoids and other antioxidant compounds. mdpi.com |
Q & A
Q. How can researchers resolve contradictions between this compound’s reported sources (e.g., food vs. synthetic analogs)?
- Methodological Answer : Conduct comparative LC-MS/MS analysis of food-derived vs. synthetically produced compounds. Use isotopic labeling (¹³C-glucose tracing) to confirm biosynthetic pathways in plant models. Address discrepancies in literature by replicating extraction protocols from original studies .
Q. What gaps exist in understanding this compound’s mechanism of action, and how can they be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
